molecular formula C22H23N3O3S2 B2989515 4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 684232-81-3

4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2989515
CAS No.: 684232-81-3
M. Wt: 441.56
InChI Key: ZMGKCWRJLQIXGU-UHFFFAOYSA-N
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Description

4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Scientific Research Applications

Novel Synthesis Methods

Researchers have developed innovative synthetic methods for compounds structurally related to "4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide", showcasing the compound's versatility in synthesis and applications in radiochemistry and PET imaging. For instance, Takashima-Hirano et al. (2012) detailed the synthesis of 11C^{11}C-labeled methylbenzoates via Pd(0)-mediated rapid cross-coupling reactions, highlighting the potential for creating novel imaging agents for biomedical applications (Takashima-Hirano et al., 2012).

Anticancer Activity

Compounds bearing structural similarities have been synthesized and evaluated for their anticancer properties. Ravichandiran et al. (2019) synthesized 1,4‐Naphthoquinone derivatives containing a phenylaminosulfanyl moiety, which showed potent cytotoxic activity against various cancer cell lines. This research underscores the potential of such compounds in developing new cancer therapies (Ravichandiran et al., 2019).

Biological Evaluation

Saeed et al. (2015) reported on the synthesis and biological evaluation of N-(2,3-dimethyl-5-oxo-1-phenyl-2,5-dihydro-1H-pyrazol-4-yl)benzamides, including their inhibitory potential against various enzymes. This study provides insight into the biochemical interactions and potential therapeutic applications of compounds related to "this compound" (Saeed et al., 2015).

Photosensitizing Properties for Photodynamic Therapy

Pişkin et al. (2020) synthesized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups containing Schiff base, demonstrating high singlet oxygen quantum yields. These findings highlight the compound's application in photodynamic therapy, a treatment method for various cancers (Pişkin et al., 2020).

Corrosion Inhibition

Hu et al. (2016) investigated benzothiazole derivatives as corrosion inhibitors for carbon steel, offering a glimpse into industrial applications beyond medicinal chemistry. This study showcases the versatility of similar compounds in protecting materials against corrosion, which is crucial in various industries (Hu et al., 2016).

Properties

IUPAC Name

4-(dimethylsulfamoyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-25(2)30(27,28)19-11-9-16(10-12-19)21(26)24-22-23-20(14-29-22)18-8-7-15-5-3-4-6-17(15)13-18/h7-14H,3-6H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMGKCWRJLQIXGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.